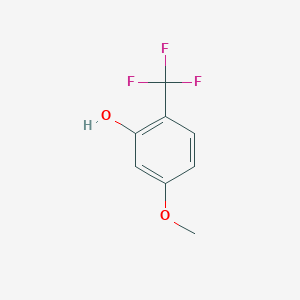

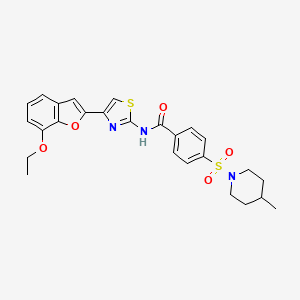

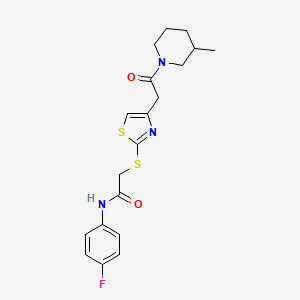

![molecular formula C22H24N2OS B2657204 3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one CAS No. 403723-31-9](/img/structure/B2657204.png)

3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one” is a type of quinazolin-4(3H)-one . It is offered by Benchchem for various applications.

Synthesis Analysis

Quinazolin-4(3H)-ones can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient, transition metal and external oxidant free, and easy to operate .Molecular Structure Analysis

The linear formula of “3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one” is C26H26N2OS2 . Its CAS Number is 315696-67-4 .Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Physical And Chemical Properties Analysis

The molecular weight of “3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one” is 446.638 . Other physical and chemical properties are not mentioned in the available resources.Applications De Recherche Scientifique

Radioiodination and Biodistribution

- 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, a related compound, was studied for radioactivity. It was successfully labeled with radioactive iodine, indicating potential for developing potent radiopharmaceuticals for tumor targeting (Al-Salahi et al., 2018).

Synthesis Methods

- A general and efficient method for the one-pot cascade synthesis of quinazolin-4(3H)-ones was reported. This approach is significant for environmental sustainability and could be applied in the synthesis of various substituted quinazolin-4(3H)-ones (Parua et al., 2017).

Catalysis and Oxidation

- Chiral quinolinyl-oxazoline copper complexes were studied as catalysts for enantioselective allylic oxidation of cycloalkenes. This research offers insights into the catalytic applications of quinazolinone derivatives (Li et al., 2010).

Antitumor Activity

- New 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were prepared and screened for in vitro antitumor activity. This research highlights the potential of quinazolinone derivatives in developing anticancer drugs (Alafeefy, 2011).

Synthesis of Quinazolinone Derivatives

- A study on the synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety revealed their promising antimicrobial activities. This finding suggests the utility of these derivatives in pharmaceutical applications (Yan et al., 2016).

Synthesis and Biological Activities

- Quinazoline derivatives were synthesized and evaluated for anticonvulsant activity. This research is significant for understanding the medicinal properties of these compounds (Abuelizz et al., 2017).

Propriétés

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfanyl]-3-prop-2-enylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-5-14-24-20(25)18-8-6-7-9-19(18)23-21(24)26-15-16-10-12-17(13-11-16)22(2,3)4/h5-13H,1,14-15H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIWEZZHNVFRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

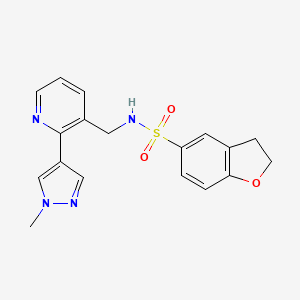

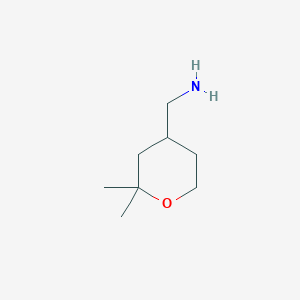

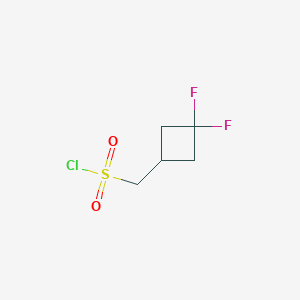

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)

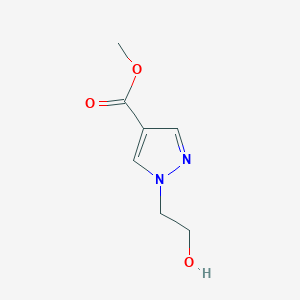

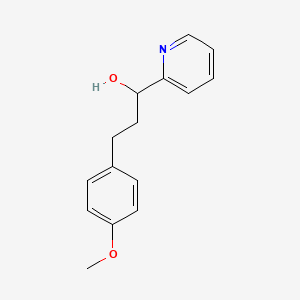

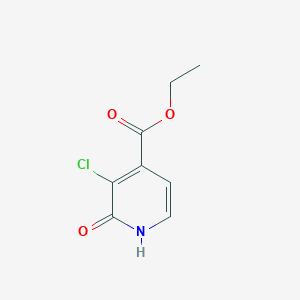

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one](/img/structure/B2657130.png)

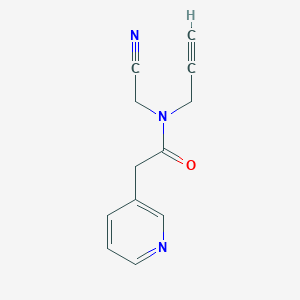

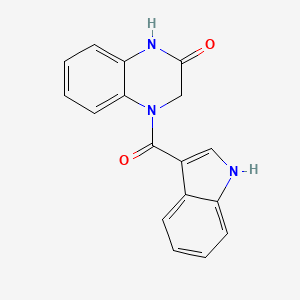

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657131.png)